molecular formula C22H17FN4OS B3925340 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Cat. No.: B3925340
M. Wt: 404.5 g/mol
InChI Key: MHBBRYXAOQCFIO-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Synthesis Analysis

Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro for antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazoles occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Many drugs containing the 1,3,4-thiadiazole nucleus such as acetazolamide, methazolamide, and megazol are available in the market .


Chemical Reactions Analysis

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Structural modifications on different thiadiazole derivatives have been reviewed for various pharmacological activities .

Future Directions

The future directions in the research of thiadiazole derivatives would likely involve the synthesis of new derivatives with improved pharmacological properties and reduced side effects .

Mechanism of Action

Target of Action

It is known that many 1,3,4-thiadiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that 1,3,4-thiadiazole derivatives are known for their broad spectrum of biological activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, which could potentially explain their bioactivity.

Biochemical Pathways

Given the broad biological activities of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The physical properties of similar compounds suggest that they have a moderate solubility in water , which could impact their bioavailability.

Result of Action

It’s worth noting that 1,3,4-thiadiazole derivatives are known for their broad spectrum of biological activities , suggesting that this compound may have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

1-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS/c23-17-11-13-18(14-12-17)24-21(28)25-22-27-26-20(29-22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBBRYXAOQCFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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